Methyl 4-{2-[3-(morpholin-4-yl)propyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate
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Overview
Description
Methyl 4-{2-[3-(morpholin-4-yl)propyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles. This compound is characterized by its unique structure, which includes a morpholine ring, a benzoate ester, and a chromeno-pyrrole core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{2-[3-(morpholin-4-yl)propyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Chromeno-Pyrrole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromeno-pyrrole core.
Introduction of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions, often using morpholine and an appropriate leaving group.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{2-[3-(morpholin-4-yl)propyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-{2-[3-(morpholin-4-yl)propyl
Properties
Molecular Formula |
C26H26N2O6 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
methyl 4-[2-(3-morpholin-4-ylpropyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C26H26N2O6/c1-32-26(31)18-9-7-17(8-10-18)22-21-23(29)19-5-2-3-6-20(19)34-24(21)25(30)28(22)12-4-11-27-13-15-33-16-14-27/h2-3,5-10,22H,4,11-16H2,1H3 |
InChI Key |
RUDCAABJKWXMEH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C3=C(C(=O)N2CCCN4CCOCC4)OC5=CC=CC=C5C3=O |
Origin of Product |
United States |
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